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New clinical trial data indicates that Reteplase, a newer generation thrombolytic agent, leads

to better functional outcomes in patients with acute ischemic stroke compared to the current

standard of care, Alteplase. The pivotal Phase III RAISE trial showed that a higher percentage

of patients treated with Reteplase achieved excellent functional recovery with a comparable

safety profile.

For researchers and drug development professionals in the field of neurology and thrombosis,

these findings present a significant development in the quest for more effective and efficient

treatments for ischemic stroke. This guide provides an objective comparison of Reteplase and

Alteplase, summarizing key experimental data, outlining the clinical trial protocol, and

illustrating the agents' mechanism of action.

Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety outcomes from the Phase III RAISE

(Reteplase versus Alteplase for Acute Ischemic Stroke) trial, a multicenter, prospective,

randomized, open-label, blinded-endpoint study.[1]
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Outcome
Measure

Reteplase
(n=707)

Alteplase
(n=705)

Risk Ratio
(95% CI)

P-value Citation

Excellent

Functional

Outcome

(mRS 0-1) at

90 days

79.5% 70.4%
1.13 (1.05 to

1.21)

<0.001 for

noninferiority,

0.002 for

superiority

[2][3][4]

Good

Functional

Outcome

(mRS 0-2) at

90 days

85.3% 79.8%
1.07 (1.02 to

1.12)
- [4]

Early

Dramatic

Recovery

(NIHSS

score) at 24

hours

Higher with

Reteplase

Lower with

Alteplase
- - [2]

Barthel Index

score ≥95 at

90 days

82.0% 76.2%
1.08 (1.02 to

1.13)
- [3]

mRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale; CI:

Confidence Interval.
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Outcome
Measure

Reteplase
(n=707)

Alteplase
(n=705)

Risk Ratio
(95% CI)

Citation

Symptomatic

Intracranial

Hemorrhage

within 36 hours

2.4% 2.0%
1.21 (0.54 to

2.75)
[2][4]

Any Intracranial

Hemorrhage at

90 days

7.7% 4.9%
1.59 (1.00 to

2.51)
[2][3]

All-cause Death

at 90 days
4.3% 3.4%

1.25 (0.66 to

2.35)
[3]

Any Adverse

Event
91.6% 82.4%

1.11 (1.03 to

1.20)
[2]

Experimental Protocol: The RAISE Trial
The RAISE trial was a Phase III, multicenter, prospective, randomized, open-label, blinded-

endpoint (PROBE) non-inferiority trial conducted at 62 sites in China.[1][2]

Patient Population:

Inclusion Criteria: Patients aged 18 to 80 years with a diagnosis of acute ischemic stroke,

treatable within 4.5 hours of symptom onset. Patients were required to have a pre-stroke

modified Rankin Scale (mRS) score of 1 or less and a National Institutes of Health Stroke

Scale (NIHSS) score between 4 and 25.[3][5]

Exclusion Criteria: Included prior or current intracranial hemorrhage, recent major surgery or

trauma, and uncontrolled hypertension.[3]

Treatment Arms: A total of 1,412 eligible patients were randomly assigned in a 1:1 ratio to one

of two treatment groups:[1][4]

Reteplase Group: Received two intravenous bolus injections of 18 mg each. The second

bolus was administered 30 minutes after the first.[6]
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Alteplase Group: Received a total dose of 0.9 mg/kg of body weight (maximum of 90 mg).

10% of the total dose was administered as an initial bolus, with the remainder infused over

60 minutes.[3]

Endpoints:

Primary Efficacy Endpoint: The proportion of patients with an excellent functional outcome,

defined as a modified Rankin Scale (mRS) score of 0 or 1 at 90 days.[5]

Primary Safety Endpoint: The incidence of symptomatic intracranial hemorrhage within 36

hours of symptom onset.[5]

Secondary Endpoints: Included good functional outcome (mRS 0-2) at 90 days, major

neurological improvement on the NIHSS, and the Barthel Index score at 90 days.[5]

Mechanism of Action: A Comparative Overview
Both Reteplase and Alteplase are recombinant tissue plasminogen activators (tPAs) that exert

their thrombolytic effect by converting plasminogen to plasmin, an enzyme that degrades the

fibrin matrix of a thrombus.[7][8] However, structural differences between the two molecules

result in distinct pharmacokinetic and pharmacodynamic properties.[9]

Alteplase is a full-length tPA, while Reteplase is a non-glycosylated deletion mutant of tPA.[9]

This modification gives Reteplase a longer half-life (13-16 minutes) compared to Alteplase

(less than 5 minutes), allowing for a double-bolus administration.[7][10] Reteplase also has a

lower binding affinity for fibrin, which is thought to allow for more effective penetration into the

clot.[7]
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General mechanism of thrombolytic agents.
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Reteplase

Alteplase

Two 18 mg IV Boluses
(30 mins apart) Half-life: 13-16 mins Lower Fibrin Affinity

0.9 mg/kg IV Infusion
(10% bolus, 90% over 60 mins) Half-life: <5 mins Higher Fibrin Affinity

Click to download full resolution via product page

Key differences in administration and properties.

In conclusion, the results of the RAISE trial suggest that Reteplase is not only non-inferior but

superior to Alteplase in improving functional outcomes for patients with acute ischemic stroke.

[3] While there was a slightly higher incidence of any intracranial hemorrhage with Reteplase,

the rate of symptomatic intracranial hemorrhage, a more clinically significant measure, was not

significantly different between the two agents.[2][3] The simpler double-bolus administration of

Reteplase may also offer logistical advantages in a time-critical emergency setting.[7] These

findings are likely to influence future clinical guidelines and practice in the management of

acute ischemic stroke.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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